molecular formula C14H13N3O3 B6318128 Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate CAS No. 340736-82-5

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B6318128
CAS No.: 340736-82-5
M. Wt: 271.27 g/mol
InChI Key: GVMVOGORGRZDST-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzoic acid derivative with a nitrile oxide intermediate. The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)phenylcarbamate
  • Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)phenylacetate
  • Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)phenylmethane

Uniqueness

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)12-16-11(8-15)20-17-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVOGORGRZDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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